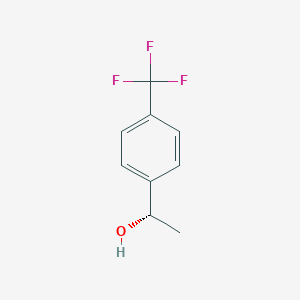
(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid
Vue d'ensemble
Description
(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C33H30N2O5 and its molecular weight is 534.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Peptide Synthesis
- Fmoc-amino acids are crucial in the solid-phase synthesis of peptides. For example, Seebach and Šebesta (2003) detail the preparation of N-Fmoc-protected β2-homoamino acids, which are essential for synthesizing β-peptides (Seebast, R., & Šebesta, D., 2003).
Drug Design and Discovery
- Fmoc-amino acids contribute to the synthesis of novel compounds with potential therapeutic applications. For instance, Negoro et al. (2010) discuss the creation of a potent GPR40 agonist using a phenylpropanoic acid moiety derived from Fmoc-amino acids, which is significant in developing treatments for type 2 diabetes mellitus (Negoro, N., et al., 2010).
Nanotechnology and Material Science
- The self-assembly properties of Fmoc-amino acids have been explored for nanotechnological applications. Gour et al. (2021) reported on the self-assembled structures formed by various Fmoc-modified amino acids under different conditions, highlighting their potential in material science and nanotechnology (Gour, N., et al., 2021).
Computational Peptidology
- In computational peptidology, Fmoc-amino acids are studied for their chemical reactivity and molecular properties. Flores-Holguín et al. (2019) utilized conceptual density functional theory to analyze the reactivity of peptides containing Fmoc-amino acids, providing valuable insights for drug design processes (Flores-Holguín, N., et al., 2019).
Chemical and Physiological Properties
- The chemical and physiological properties of derivatives of Fmoc-amino acids have been a subject of study, with applications in understanding biochemical processes and potential therapeutic uses. Neish (2010) explored such properties in a study focused on aminofluorene derivatives (Neish, W., 2010).
Mécanisme D'action
Fmoc-Phe-Phe-OH, also known as (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid or (2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoic acid, is a compound of interest in the field of peptide synthesis and nanomedicine .
Target of Action
The primary targets of Fmoc-Phe-Phe-OH are bacterial cells, specifically Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli . The compound has demonstrated antimicrobial efficiency against these strains .
Mode of Action
Fmoc-Phe-Phe-OH is a self-assembling dipeptide that forms hydrogels at physiological pH . It acts as a scaffold for the encapsulation of porphyrins, which are compounds with antimicrobial properties, especially after irradiation . The hydrogels serve as delivery vehicles for these photosensitizers .
Biochemical Pathways
The compound’s antimicrobial action is linked to the photodynamic inactivation of bacteria and other microorganisms . The encapsulated porphyrins, when irradiated, exhibit antimicrobial properties that disrupt the normal functioning of the bacterial cells .
Pharmacokinetics
It’s known that the compound forms hydrogels, which are known for their biocompatibility and potential in drug delivery systems . The hydrogel’s structural and mechanical properties, as well as its in vitro degradation properties, have been evaluated .
Result of Action
The result of Fmoc-Phe-Phe-OH’s action is the disruption of bacterial cells, leading to their inactivation . The compound has shown antimicrobial efficiency against both Staphylococcus aureus and Escherichia coli .
Action Environment
The action of Fmoc-Phe-Phe-OH is influenced by environmental factors such as pH. The compound forms hydrogels at physiological pH . Additionally, the antimicrobial action of the encapsulated porphyrins is enhanced by irradiation .
Analyse Biochimique
Biochemical Properties
Fmoc-Phe-Phe-OH plays a significant role in biochemical reactions. It is a potent gelator and has been used as a scaffold in the encapsulation of porphyrins into peptide hydrogels . These hydrogels serve as delivery vehicles for the porphyrins, which are photosensitizers . The interaction between Fmoc-Phe-Phe-OH and these biomolecules is crucial for the formation of these hydrogels .
Cellular Effects
The effects of Fmoc-Phe-Phe-OH on various types of cells and cellular processes are significant. For instance, it has been found to have antimicrobial efficiency against both Gram-positive Staphylococcus aureus (S. aureus) and Gram-negative Escherichia coli (E. coli) bacteria . This suggests that Fmoc-Phe-Phe-OH can influence cell function by disrupting the cellular processes of these bacteria .
Molecular Mechanism
The mechanism of action of Fmoc-Phe-Phe-OH at the molecular level involves its interaction with biomolecules such as porphyrins. When encapsulated into peptide hydrogels formed by Fmoc-Phe-Phe-OH, these porphyrins can exert their antimicrobial effects more efficiently . This suggests that Fmoc-Phe-Phe-OH can facilitate the activation of these photosensitizers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-Phe-Phe-OH can change over time. For instance, the antimicrobial efficiency of the hydrogels formed by Fmoc-Phe-Phe-OH has been found to be stable at room temperature, with a long shelf-life . This suggests that Fmoc-Phe-Phe-OH can have long-term effects on cellular function in in vitro studies .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O5/c36-31(34-30(32(37)38)20-23-13-5-2-6-14-23)29(19-22-11-3-1-4-12-22)35-33(39)40-21-28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h1-18,28-30H,19-21H2,(H,34,36)(H,35,39)(H,37,38)/t29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPTXQVSHOISSL-KYJUHHDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460392 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84889-09-8 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84889-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Fmoc-Phe-Phe-OH contribute to its hydrogel-forming ability?
A1: Fmoc-Phe-Phe-OH self-assembles into a fibrous network through a combination of non-covalent interactions. The fluorenyl rings facilitate π-π stacking interactions, while the peptide backbone contributes to hydrogen bonding. [, , ] This interplay of forces drives the formation of stable hydrogels.
Q2: What influences the properties of these hydrogels?
A2: Research has shown that the specific amino acid sequence plays a crucial role in determining the hydrogel's final properties. For instance, incorporating different Fmoc-amino acids within the Fmoc-Phe-Phe-OH hydrogel network can significantly impact its viscoelasticity and chemical functionality. [] Additionally, the choice of aromatic protecting groups (like naphthalene or benzyloxycarbonyl) directly impacts the fiber dimensions and overall structure of the self-assembled material. []
Q3: What are the potential biomedical applications of Fmoc-Phe-Phe-OH based hydrogels?
A3: These hydrogels show promise as 3D cell culture scaffolds. Studies have demonstrated successful growth and proliferation of various cell types, including bovine chondrocytes, mouse 3T3 fibroblasts, and human dermal fibroblasts, within these matrices. [, ] The tunability of these gels makes them particularly attractive for tailoring to specific cell types and applications. [] Additionally, research demonstrates their potential as drug delivery systems by successfully encapsulating the anticancer drug doxorubicin within Fmoc-Phe-Phe-OH nanogels. []
Q4: Can Fmoc-Phe-Phe-OH based hydrogels be utilized for detecting Mycobacterium tuberculosis?
A4: Yes, a novel hydrogel culture method incorporating Fmoc-Phe-Phe-OH has shown potential for early detection of Mycobacterium tuberculosis. This method combines the advantages of both solid and liquid culture systems, demonstrating faster detection compared to traditional liquid culture. []
Q5: Are there any known limitations of Fmoc-Phe-Phe-OH hydrogels?
A5: While promising, further research is needed to fully understand the long-term stability, degradation profiles, and potential toxicity of these hydrogels, especially for in vivo applications. Exploring alternative gelation methods and optimizing formulation strategies for specific applications will be crucial for advancing their clinical translation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



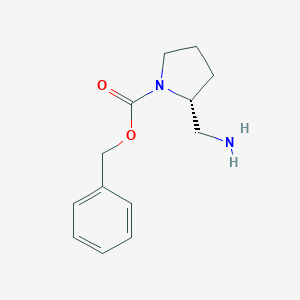

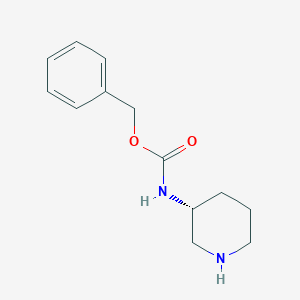
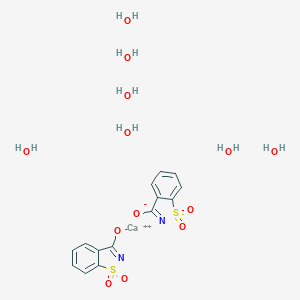


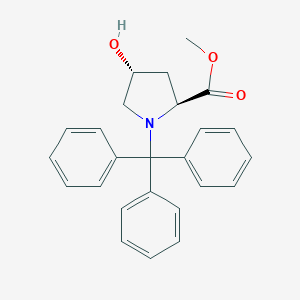
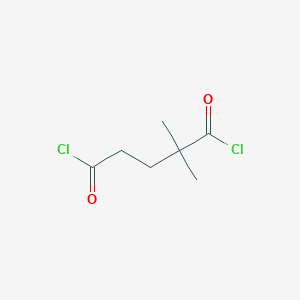

![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)
